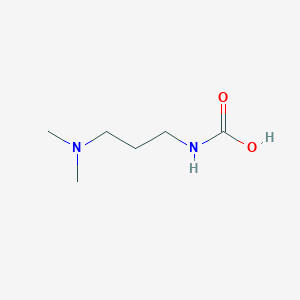
(3-(Dimethylamino)propyl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)propyl)carbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
The most significant application of (3-(dimethylamino)propyl)carbamic acid is as a fungicide . It is effective against a wide range of fungal pathogens that affect crops, making it valuable in crop protection strategies.
Efficacy
- Studies have demonstrated its efficacy in managing soil, root, and leaf diseases, contributing to improved agricultural yields and sustainability .
Pharmaceutical Applications
Research indicates potential applications of this compound in pharmaceuticals, particularly in drug development.
Neuroprotective Properties
- Some derivatives of this compound have shown promise in neuroprotection against amyloid beta-induced toxicity, which is relevant for conditions such as Alzheimer's disease. For instance, compounds similar to this compound have been studied for their ability to inhibit amyloid aggregation and protect neuronal cells from oxidative stress .
Synthesis of Bioactive Compounds
- The compound can serve as an intermediate in the synthesis of various bioactive molecules, potentially leading to new therapeutic agents targeting neurological disorders .
Industrial Applications
In addition to agricultural and pharmaceutical uses, this compound has applications in industrial chemistry.
Epoxy Resins
- It acts as a curing agent for epoxy resins, facilitating the formation of cross-linked structures that enhance the durability and performance of materials used in construction and manufacturing .
Chemical Synthesis
- The compound is utilized as an organic intermediate in the synthesis of various chemicals, including surfactants and additives used in personal care products and detergents .
Case Study 1: Agricultural Field Trials
In field trials conducted to evaluate the effectiveness of this compound as a fungicide, researchers applied the compound on crops affected by specific fungal pathogens. Results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as a reliable crop protection agent.
Case Study 2: Neuroprotective Research
In vitro studies have assessed the neuroprotective effects of derivatives related to this compound against amyloid beta toxicity. The findings revealed that these compounds could reduce oxidative stress markers and improve cell viability, suggesting their potential utility in treating neurodegenerative diseases.
Propriétés
Numéro CAS |
188309-01-5 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-(dimethylamino)propylcarbamic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
RHLCLUWWRHEMDQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)O |
SMILES canonique |
CN(C)CCCNC(=O)O |
Synonymes |
Carbamic acid, [3-(dimethylamino)propyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















